molecular formula C20H22ClN5O2 B11248396 N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline

Cat. No.: B11248396
M. Wt: 399.9 g/mol
InChI Key: QRYDIVKWNCPXIP-UHFFFAOYSA-N
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Description

N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3,4-DIMETHOXYANILINE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a cyclopentyl group, and a dimethoxyaniline moiety, making it a unique structure with interesting chemical properties.

Properties

Molecular Formula

C20H22ClN5O2

Molecular Weight

399.9 g/mol

IUPAC Name

N-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclopentyl]-3,4-dimethoxyaniline

InChI

InChI=1S/C20H22ClN5O2/c1-27-17-10-7-15(13-18(17)28-2)22-20(11-3-4-12-20)19-23-24-25-26(19)16-8-5-14(21)6-9-16/h5-10,13,22H,3-4,11-12H2,1-2H3

InChI Key

QRYDIVKWNCPXIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3,4-DIMETHOXYANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3,4-DIMETHOXYANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3,4-DIMETHOXYANILINE exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to interact with these targets in a specific manner, potentially leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing molecules and cyclopentyl derivatives. Examples include:

Uniqueness

What sets N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3,4-DIMETHOXYANILINE apart is its combination of functional groups, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

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